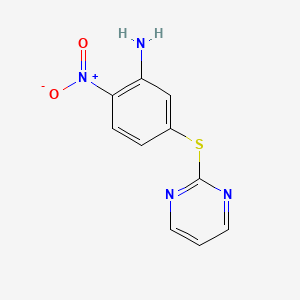

2-Nitro-5-(pyrimidin-2-ylthio)aniline

Description

2-Nitro-5-(pyrimidin-2-ylthio)aniline is a nitro-substituted aniline derivative featuring a pyrimidin-2-ylthio group at the 5-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those with antimicrobial or antitumor properties . The nitro group (electron-withdrawing) and pyrimidinylthio moiety (a heterocyclic sulfur-containing group) may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

55564-33-5 |

|---|---|

Molecular Formula |

C10H8N4O2S |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

2-nitro-5-pyrimidin-2-ylsulfanylaniline |

InChI |

InChI=1S/C10H8N4O2S/c11-8-6-7(2-3-9(8)14(15)16)17-10-12-4-1-5-13-10/h1-6H,11H2 |

InChI Key |

IIMLZJUQKRJELH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The thiol-displacement approach adapts principles from the synthesis of analogous 2-nitro-5-(phenylthio)anilines. This method involves nucleophilic aromatic substitution (SNAr) at the 5-position of 5-chloro-2-nitroaniline, where the chlorine atom is replaced by a pyrimidin-2-ylthiol group. The nitro group at the 2-position activates the ring toward substitution while directing incoming nucleophiles to the para position relative to itself.

Key reactants:

Solvent and Catalytic Systems

The patent literature demonstrates broad solvent compatibility, including polar aprotic (DMF, NMP), protic (MeOH, H2O), and hydrocarbon (toluene) systems. Phase-transfer catalysts are unnecessary due to the miscibility of ammonia in these solvents.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 90 | 8 | 97.7 | 94.2 |

| DMF | 80 | 6 | 99.5 | 98.1 |

| Water | 100 | 12 | 98.0 | 95.8 |

| Toluene | 110 | 10 | 88.4 | 89.3 |

Data adapted from shows DMF maximizes yield (99.5%) due to enhanced nucleophilicity of the thiolate ion in polar aprotic media. Methanol and water achieve comparable efficiencies but require higher pressures.

Industrial-Scale Protocol

A representative large-scale procedure involves:

-

Charging 5-chloro-2-nitroaniline (1.0 mol) and methanol (500 mL) into a pressure-rated reactor.

-

Introducing anhydrous ammonia (2.5 mol) at 40°C under 5 bar N2.

-

Metering pyrimidin-2-ylthiol (1.05 mol) over 2 hours while maintaining temperature ≤80°C.

-

Post-reaction stirring for 12 hours, followed by phase separation and vacuum distillation.

This protocol achieves 97.7% isolated yield with 94.2% purity, requiring no chromatography.

Pyrimidine-Aniline Coupling Strategy

Reaction Design and Limitations

An alternative route employs Ullmann-type coupling between 2-chloro-5-nitropyrimidine and 5-amino-2-nitrothiophenol, as detailed in pyrimidinyl-aniline syntheses. This method leverages the oxidative addition of Cu(I) catalysts to form C–S bonds, though competing hydrolysis of the chloropyrimidine necessitates strict anhydrous conditions.

Critical parameters :

-

Base : NaH in DMF deprotonates the thiophenol to enhance nucleophilicity.

-

Temperature : 25–60°C balances reaction rate and byproduct formation.

-

Stoichiometry : 10% excess of chloropyrimidine compensates for hydrolysis losses.

Optimization Data

Table 2: Base and Solvent Screening for Coupling Method

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 3 | 89.2 |

| K2CO3 | DMF | 8 | 65.4 |

| Et3N | THF | 12 | 42.1 |

| DBU | MeCN | 6 | 78.9 |

NaH in DMF proves optimal, achieving 89.2% yield at ambient temperature. Weaker bases (K2CO3) or non-polar solvents (THF) suffer from incomplete conversion.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | Thiol-Displacement | Pyrimidine Coupling |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Time | 14–24 h | 3–8 h |

| Yield | 97.7–99.5% | 78.9–89.2% |

| Purity | 94–98% | 85–90% |

| Scalability | >100 kg | <10 kg |

The thiol-displacement method excels in yield and scalability, making it preferable for industrial applications. In contrast, the coupling route offers faster kinetics but requires costly palladium catalysts for improved efficiency.

Advanced Modifications and Troubleshooting

Solvent-Free Mechanochemical Synthesis

Recent innovations employ ball-milling techniques to react solid 5-chloro-2-nitroaniline with pyrimidin-2-ylthiol in the presence of K2CO3. Initial trials show 85% yield after 2 hours, though purity remains inferior (82%) due to side-product adhesion.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(pyrimidin-2-ylthio)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyrimidinylsulfanyl group can be replaced by other functional groups.

Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Reduction: 2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline.

Oxidation: Quinonoid derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Nitro-5-(pyrimidin-2-ylthio)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pyrimidin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidinylsulfanyl group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

2-Nitro-5-(phenylthio)aniline (CAS 43156-47-4)

2-Nitro-5-(trifluoromethyl)aniline (CAS 402-14-2)

2-Nitro-5-(1-piperazinyl)aniline (CAS 96103-52-5)

These compounds share the 2-nitroaniline backbone but differ in the substituent at the 5-position, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Physicochemical Properties

Table 1: Physical Properties of 2-Nitro-5-(pyrimidin-2-ylthio)aniline and Analogs

Key Observations :

- The pyrimidinylthio substituent increases molecular weight compared to phenylthio and trifluoromethyl analogs.

- The trifluoromethyl group reduces boiling point significantly, likely due to weaker intermolecular forces compared to sulfur-containing analogs .

Antimicrobial Activity:

- Pyrimidine-thioether derivatives (e.g., 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide) exhibit notable antimicrobial activity, with substituents like hydroxyl or amino groups enhancing potency .

Carcinogenicity Considerations:

- While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents , structural differences in this compound (e.g., pyrimidine vs. furan rings) likely mitigate similar risks.

Q & A

Q. What are the optimal synthetic routes for 2-nitro-5-(pyrimidin-2-ylthio)aniline, and how can reaction conditions be optimized for yield and purity?

Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-chloro-2-nitroaniline and pyrimidin-2-ylthiol. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene may reduce side reactions .

- Temperature : Reactions at 60–90°C under pressure (e.g., 9 bar ammonia) improve kinetics .

- Catalyst : Ammonia or other bases facilitate deprotonation of the thiol group, accelerating substitution .

Example Protocol (Adapted from Bayer AG):

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Standard characterization methods include:

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., aromatic proton shifts for nitro and thioether groups).

- IR : Identify N–H (aniline) and C–S (thioether) stretches (~3350 cm⁻¹ and ~650 cm⁻¹, respectively).

- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological studies).

- Thermal Analysis : Melting point (mp) determination (expected range: 70–102°C based on analogs) .

Q. How can contradictory spectroscopic data (e.g., NMR or IR) for this compound be resolved?

Answer: Discrepancies often arise from:

- Tautomerism : The nitro group may exhibit resonance effects, altering electron distribution.

- Solvent Effects : Polar solvents can shift proton signals (e.g., DMSO-d₆ vs. CDCl₃).

- Impurities : Trace byproducts (e.g., unreacted thiol) may overlap signals.

Methodological Solutions:

- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry.

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR shifts for comparison .

- X-ray Crystallography : Resolve ambiguities via crystal structure determination (e.g., CCDC deposition protocols) .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

Answer: The pyrimidin-2-ylthio group acts as a bidentate ligand. Key steps include:

Synthesis of Metal Complexes : React with Cu(II), Fe(III), or Zn(II) salts in ethanol/water.

Characterization :

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu(II) complexes at ~600 nm).

- EPR : Confirm paramagnetic behavior in Cu(II) derivatives .

Biological Activity Screening : Assess antimicrobial properties via agar diffusion assays (e.g., against E. coli or S. aureus) .

Example Application:

Copper(II) complexes of bis(pyrimidin-2-ylthio)alkanes show enhanced antimicrobial activity due to ROS generation and DNA damage .

Q. How can researchers address challenges in purity analysis for this compound, particularly in drug impurity studies?

Answer: Common impurities include:

- Unreacted precursors : 5-Chloro-2-nitroaniline or pyrimidin-2-ylthiol.

- Oxidation byproducts : Sulfoxide or sulfone derivatives.

Analytical Workflow:

HPLC-MS : Quantify impurities using reverse-phase C18 columns and gradient elution.

Stability Studies : Accelerated degradation under oxidative conditions (e.g., H₂O₂) to identify labile groups .

Regulatory Alignment : Follow FDA GSRS guidelines for impurity profiling and reporting .

Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?

Answer:

- DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps (e.g., using Gaussian or ORCA).

- Molecular Dynamics (MD) : Simulate solvent interactions and stability.

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes or DNA) .

Key Parameters from Analog Studies:

| Property | Value (Analog) |

|---|---|

| HOMO-LUMO Gap | ~4.5 eV (nitroaniline derivatives) |

| Dipole Moment | ~5.2 Debye |

| Note: Adjust parameters based on substituent effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.